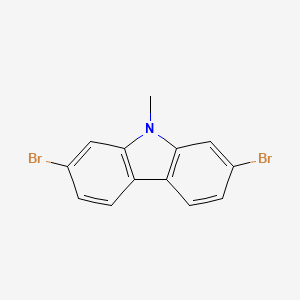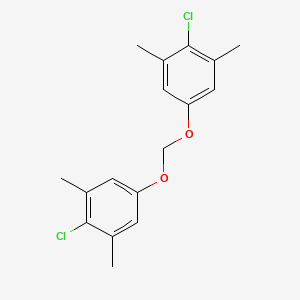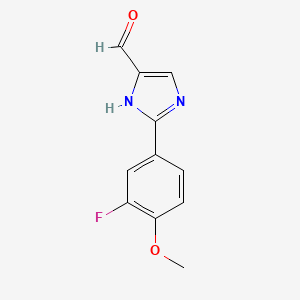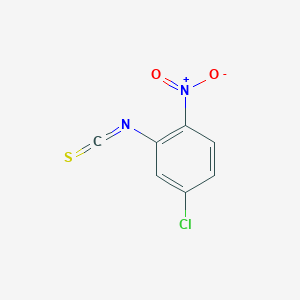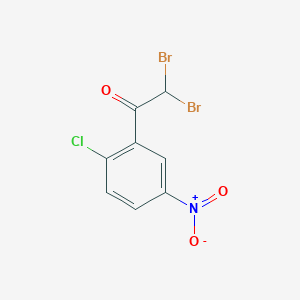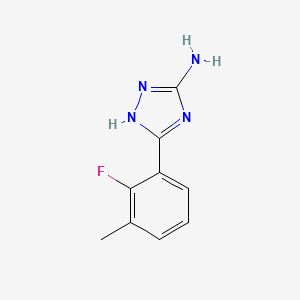
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen and oxygen atoms in the ring structure allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a diethylene glycol derivative with a pyridine derivative under specific conditions to form the macrocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is heated to promote cyclization and the formation of the desired macrocyclic compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as column chromatography, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane undergoes various types of chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal cations due to the presence of nitrogen and oxygen atoms in the ring structure.
Substitution Reactions: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Common Reagents and Conditions
Complexation Reactions: Metal salts such as sodium chloride or potassium chloride are commonly used to form complexes with this compound. The reactions are typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups into the compound. These reactions are often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to carry out redox reactions involving the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions result in the formation of metal complexes, while substitution reactions yield derivatives of this compound with new functional groups.
科学研究应用
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal cations
Biology: The compound is investigated for its ability to selectively bind to certain biological molecules, making it useful in biochemical assays and drug delivery systems.
Medicine: The compound’s ability to form stable complexes with metal cations is explored for potential therapeutic applications, such as in the treatment of metal ion imbalances in the body.
Industry: The compound is used in various industrial processes, including the extraction and purification of metal ions from ores and waste streams.
作用机制
The mechanism by which 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane exerts its effects is primarily through its ability to form stable complexes with metal cations. The nitrogen and oxygen atoms in the ring structure act as electron donors, coordinating with the metal cations and stabilizing them. This complexation process can influence various chemical and biological processes, depending on the specific metal cation involved and the context in which the compound is used.
相似化合物的比较
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane can be compared with other similar macrocyclic compounds, such as:
Crown Ethers: These compounds also contain multiple ether groups in a ring structure and are known for their ability to form stable complexes with metal cations. crown ethers typically do not contain nitrogen atoms, which can influence their complexation properties.
Cryptands: These are another class of macrocyclic compounds that contain both nitrogen and oxygen atoms in their ring structures. Cryptands are known for their high affinity for metal cations and are often used in applications requiring strong and selective binding.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with various guest molecules. While they do not contain nitrogen atoms, their ability to form stable complexes makes them useful in a variety of applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinctive complexation properties and wide range of applications.
属性
分子式 |
C15H24N2O4 |
|---|---|
分子量 |
296.36 g/mol |
IUPAC 名称 |
3,6,12,15-tetraoxa-9,21-diazabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H24N2O4/c1-2-14-12-20-10-8-18-6-4-16-5-7-19-9-11-21-13-15(3-1)17-14/h1-3,16H,4-13H2 |
InChI 键 |
UAALEIYWCGKSIZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCC2=NC(=CC=C2)COCCOCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


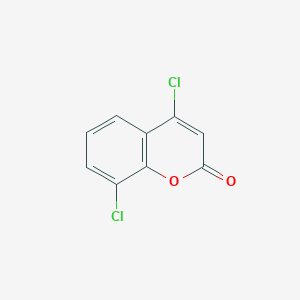
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
